molecular formula C10H10O5 B14408463 1(3H)-Isobenzofuranone, 3-hydroxy-5,7-dimethoxy- CAS No. 85925-67-3

1(3H)-Isobenzofuranone, 3-hydroxy-5,7-dimethoxy-

Cat. No.: B14408463
CAS No.: 85925-67-3
M. Wt: 210.18 g/mol
InChI Key: PQKZXVQPXILLIC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(3H)-Isobenzofuranone, 3-hydroxy-5,7-dimethoxy- can be achieved through several synthetic routes. One common method involves the use of resorcinolic lipids as starting materials. The synthesis typically involves the following steps :

    Starting Material Preparation: The synthesis begins with the preparation of resorcinolic lipids, which are structurally similar to cytosporone A.

    Cyclization Reaction: The resorcinolic lipids undergo a cyclization reaction to form the benzofuranone core structure.

    Functional Group Introduction: Hydroxy and methoxy groups are introduced at specific positions on the benzofuranone ring through various chemical reactions, such as methylation and hydroxylation.

Industrial Production Methods

Industrial production of 1(3H)-Isobenzofuranone, 3-hydroxy-5,7-dimethoxy- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Employing purification techniques such as recrystallization, chromatography, and distillation to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1(3H)-Isobenzofuranone, 3-hydroxy-5,7-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Substitution reactions can introduce different substituents at specific positions on the benzofuranone ring.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Catalysts: Various catalysts, including acids and bases, to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohols, and substituted benzofuranones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1(3H)-Isobenzofuranone, 3-hydroxy-5,7-dimethoxy- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3-hydroxy-5,7-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

1(3H)-Isobenzofuranone, 3-hydroxy-5,7-dimethoxy- can be compared with other similar compounds, such as:

Properties

CAS No.

85925-67-3

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

3-hydroxy-5,7-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C10H10O5/c1-13-5-3-6-8(7(4-5)14-2)10(12)15-9(6)11/h3-4,9,11H,1-2H3

InChI Key

PQKZXVQPXILLIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)OC2O

Origin of Product

United States

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